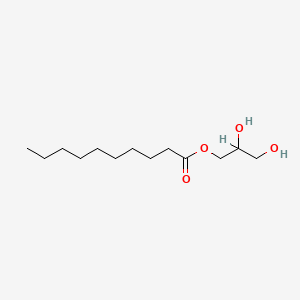

2,3-Dihydroxypropyl decanoate

描述

Structure

3D Structure

属性

IUPAC Name |

2,3-dihydroxypropyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14/h12,14-15H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUNXBRZDFMZOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40891378 | |

| Record name | 1-Monodecanoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2277-23-8, 26402-22-2, 69070-60-6 | |

| Record name | 1-Decanoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2277-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monoctanoin component B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002277238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monocaprate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026402222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Monodecanoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decanoic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decanoic acid, ester with triglycerol trioctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Dihydroxypropyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-CAPRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/197M6VFC1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3-Dihydroxypropyl Decanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxypropyl decanoate, also widely known as 1-monocaprin or glycerol 1-monodecanoate, is a monoacylglycerol that has garnered significant interest in the pharmaceutical, cosmetic, and food industries.[1] As an ester derived from the medium-chain fatty acid, decanoic acid, and glycerol, it possesses a unique amphiphilic nature that underpins its diverse applications, including its roles as an antimicrobial agent, an excipient in drug formulations, and an emollient in cosmetics. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its mechanism of action, particularly its antimicrobial effects.

Chemical and Physical Properties

This compound is a white, solid compound at room temperature.[2][3] Its chemical structure consists of a glycerol backbone esterified at the primary hydroxyl position with decanoic acid, leaving two free hydroxyl groups. This structure imparts both hydrophilic (from the diol) and lipophilic (from the decanoyl chain) characteristics to the molecule.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-Monocaprin, Glycerol α-Monodecanoate, 1-Monodecanoyl Glycerol, rac-glycerol 1-monodecanoate | [1][4] |

| CAS Number | 2277-23-8 | [1] |

| Molecular Formula | C₁₃H₂₆O₄ | [1] |

| Molecular Weight | 246.35 g/mol | [4] |

| Appearance | White to light yellow powder or crystal | [4] |

| Solubility | Soluble in DMSO and Methanol | [1][4] |

Table 2: Physical and Thermochemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 51.0 to 55.0 °C | [4] |

| Boiling Point | 309.35 °C (rough estimate) | [5] |

| Flash Point | 129.6 °C | [6] |

| Density | 1.017 g/cm³ | [6] |

| Vapor Pressure | 5.96E-07 mmHg | [6] |

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Mass Spectrometry

Mass spectral data for 1-monocaprin show characteristic fragments that confirm its molecular weight. Notably, the detection of sodiated molecular ions such as [M+Na]⁺ at m/z 269.41 and the sodiated dimer [2M+Na]⁺ at m/z 515.83 are indicative of the compound's molecular weight of 246.34 g/mol .[2]

¹H NMR Spectroscopy

The proton NMR spectrum of 1-monocaprin displays distinct signals corresponding to the different protons in the molecule. A characteristic triplet signal appears at approximately δ = 0.861 ppm, which is attributed to the terminal methyl protons (-CH₃) of the decanoyl chain.[2]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides further confirmation of the structure. A key signal is observed at δ = 169.792 ppm, which is characteristic of the carbonyl carbon (-C=O) in the ester group.[2]

Experimental Protocols

The synthesis of this compound can be achieved through both chemical and enzymatic methods.

Chemical Synthesis: A Step-by-Step Protocol

A common chemical synthesis route involves the use of a protected glycerol derivative to ensure the selective formation of the 1-monoester and prevent the formation of di- and triesters. This method also aims to avoid acyl migration.[2][3]

Workflow for Chemical Synthesis of 1-Monocaprin

Figure 1: Workflow for the chemical synthesis of 1-Monocaprin.

Methodology:

-

Protection of Glycerol: Glycerol is reacted with acetone in the presence of an acid catalyst, such as p-toluene sulfonic acid, to form 1,2-acetonide glycerol. This step protects the hydroxyl groups at the C1 and C2 positions.[2][3]

-

Transesterification: The protected glycerol is then reacted with ethyl caprate in a solvent-free system using a base catalyst like sodium carbonate (Na₂CO₃). This reaction yields 1,2-acetonide-3-capryl glycerol.[2][3]

-

Deprotection: The protecting group is removed from 1,2-acetonide-3-capryl glycerol using an acidic resin catalyst, such as Amberlyst-15, in ethanol. This step yields the crude 1-monocaprin.[2][3]

-

Purification: The final product is purified using techniques like preparative thin-layer chromatography to obtain pure, solid 1-monocaprin.[2][3]

Enzymatic Synthesis: A Greener Approach

Enzymatic synthesis offers a more sustainable alternative to chemical methods, often proceeding under milder conditions with high selectivity. Lipases are commonly employed for the direct esterification of glycerol with capric acid.

Workflow for Enzymatic Synthesis of Monocaprin

Figure 2: Workflow for the lipase-catalyzed synthesis of Monocaprin.

Methodology:

-

Reactant Preparation: Equimolar amounts of glycerol and capric acid are mixed.

-

Enzymatic Reaction: An immobilized lipase, such as Lipozyme IM 20, is added to the reactant mixture (typically around 3% w/w). The reaction is carried out at a controlled temperature of 55°C for approximately 6 hours in an open reactor with stirring.[7]

-

Product Analysis: The resulting product mixture, which contains monocaprin, dicaprin, and unreacted capric acid, can be analyzed by gas chromatography.[7]

Mechanism of Action: Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi. Its primary mechanism of action involves the disruption of the microbial cell membrane.

Proposed Mechanism of Antimicrobial Action

Figure 3: Proposed mechanism of monocaprin's antimicrobial action.

The amphiphilic nature of this compound allows it to insert into the lipid bilayer of bacterial cell membranes. This insertion disrupts the membrane's structural integrity, leading to increased permeability. The compromised membrane can no longer maintain the essential ion gradients and cellular components, resulting in the leakage of intracellular contents and ultimately, cell death.

Conclusion

This compound is a versatile molecule with well-defined chemical and physical properties that make it suitable for a range of applications. The availability of both chemical and enzymatic synthesis routes provides flexibility in its production, with enzymatic methods offering a more environmentally friendly option. Its established antimicrobial activity, primarily through membrane disruption, continues to be an area of active research, particularly for its potential in pharmaceutical and food preservation applications. This technical guide serves as a foundational resource for professionals seeking to understand and utilize the unique properties of this compound.

References

- 1. In Vitro Antibacterial Activities and Mechanisms of Action of Fatty Acid Monoglycerides Against Four Foodborne Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asu.elsevierpure.com [asu.elsevierpure.com]

- 3. 13Carbon NMR [chem.ch.huji.ac.il]

- 4. researchgate.net [researchgate.net]

- 5. Correlating Membrane Morphological Responses with Micellar Aggregation Behavior of Capric Acid and Monocaprin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of monocaprin catalyzed by lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzymatic synthesis of medium chain monoglycerides in a solvent-free system | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to the Biological Activity of Glycerol 1-Monodecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerol 1-monodecanoate (GMD), also known as monocaprin, is a monoglyceride ester formed from glycerol and decanoic acid. As a medium-chain fatty acid derivative, GMD has garnered significant interest for its diverse biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of GMD's biological effects, with a focus on its anti-inflammatory, antimicrobial, and metabolic-modulating properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a valuable resource for researchers in drug discovery and development.

Introduction

Glycerol 1-monodecanoate is a naturally occurring compound and a member of the monoglyceride family. Its amphiphilic nature, possessing both a hydrophilic glycerol head and a lipophilic decanoic acid tail, underpins its biological functions.[1][2] GMD is recognized for its emulsifying and antimicrobial properties.[3][4] Recent research has highlighted its potential to modulate key physiological processes, including inflammation, gut microbiota composition, and metabolic homeostasis, suggesting its potential as a therapeutic agent.[3][4] This guide will delve into the multifaceted biological activities of GMD, providing a technical foundation for further research and development.

Anti-inflammatory and Immunomodulatory Effects

Glycerol 1-monodecanoate has demonstrated significant anti-inflammatory properties, primarily through the modulation of cytokine production and its influence on the gut-immune axis.

In Vivo Anti-inflammatory Activity

A key study by Zhang et al. (2022) investigated the effects of dietary GMD supplementation in mice. The study revealed that GMD significantly reduced the serum levels of lipopolysaccharide (LPS) and pro-inflammatory cytokines.[3][4] This suggests that GMD can mitigate systemic inflammation. The observed effects were dose-dependent, with different dosages impacting lipid metabolism and gut microbiota composition differently.[3][4] However, all tested doses showed a positive effect on improving insulin sensitivity and reducing inflammation.[3][4]

Table 1: In Vivo Anti-inflammatory Effects of Glycerol 1-Monodecanoate in Mice [3][4]

| Parameter | Treatment Group (GMD Dosage) | Observation |

| Serum LPS | 150, 800, 1600 mg/kg | Significantly reduced |

| Serum IL-1β | 150, 800, 1600 mg/kg | Significantly decreased |

| Serum TNF-α | 150, 800, 1600 mg/kg | Significantly decreased |

| Serum MCP-1 | 150, 800, 1600 mg/kg | Significantly decreased |

Data summarized from Zhang et al., Food & Function, 2022.[3][4]

While specific IC50 values for the anti-inflammatory activity of GMD are not yet available in the literature, studies on the related compound glycerol monolaurate (GML) show inhibition of pro-inflammatory cytokine production in vitro.[5][6]

Proposed Mechanism of Anti-inflammatory Action: Modulation of NF-κB Signaling

While direct evidence for GMD's effect on the NF-κB pathway is still emerging, studies on other medium-chain monoglycerides, such as GML, suggest that a likely mechanism of its anti-inflammatory action is through the inhibition of the NF-κB signaling pathway.[7] The NF-κB pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines.

Caption: Proposed inhibition of the NF-κB signaling pathway by GMD.

Antimicrobial Activity

Glycerol 1-monodecanoate, also known as monocaprin, exhibits broad-spectrum antimicrobial activity against various pathogens, including bacteria and yeasts.[1][8][9][10][11]

Spectrum of Activity and Minimum Inhibitory Concentrations (MIC)

Monocaprin has been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans.[1][9][10] Its efficacy can be influenced by the pH of the environment.[9]

Table 2: Minimum Inhibitory Concentrations (MIC) of Monocaprin against Various Microorganisms

| Microorganism | Strain | MIC (mg/mL) | Reference(s) |

| Staphylococcus aureus | - | 0.32 | [9] |

| Bacillus subtilis | - | 0.32 | [9] |

| Pseudomonas aeruginosa | - | 2.5 | [9] |

| Escherichia coli | - | 2.5 | [9] |

| Candida albicans | - | Highly sensitive | [1] |

| Streptococcus mutans | - | Appreciable sensitivity | [1] |

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of monocaprin is the disruption of the microbial cell membrane. Its amphiphilic structure allows it to insert into the lipid bilayer, leading to increased membrane permeability and eventual cell lysis.[8]

Caption: Mechanism of antimicrobial action of glycerol 1-monodecanoate.

Modulation of Gut Microbiota and Metabolic Effects

Dietary GMD has been shown to significantly alter the composition of the gut microbiota, which is linked to its beneficial effects on metabolism.

Effects on Gut Microbiota Composition

In the study by Zhang et al. (2022), GMD supplementation led to an increase in the abundance of beneficial bacteria.[3][4]

Table 3: Effect of Glycerol 1-Monodecanoate on Gut Microbiota in Mice [3][4]

| GMD Dosage | Key Changes in Bacterial Abundance |

| 150 and 800 mg/kg | Up-regulation of Lactobacillus and Turicibacter |

| 1600 mg/kg | Significant up-regulation of Bifidobacterium |

Data summarized from Zhang et al., Food & Function, 2022.[3][4]

Proposed Mechanism of Metabolic Modulation: PPAR Activation

While direct evidence is pending, medium-chain fatty acids and their derivatives are known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.[12][13][14][15][16] It is hypothesized that GMD may exert its metabolic effects through the activation of PPARs, particularly PPARα and PPARγ.

Caption: Proposed mechanism of metabolic modulation by GMD via PPAR activation.

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of glycerol 1-monodecanoate's biological activities.

In Vivo Study of Anti-inflammatory and Metabolic Effects

-

Animal Model: C57BL/6 mice.

-

Treatment: Mice are typically fed a normal chow diet supplemented with GMD at various concentrations (e.g., 150, 800, and 1600 mg/kg) for a specified period (e.g., 22 weeks).[3][4]

-

Sample Collection: Blood and fecal samples are collected for analysis.

-

Biochemical Analysis: Serum levels of LPS, glucose, insulin, and lipids are measured using commercially available kits.

-

Cytokine Analysis: Serum concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, MCP-1) are quantified using ELISA kits.[9][17][[“]]

Caption: Workflow for in vivo studies of GMD.

Determination of Minimum Inhibitory Concentration (MIC)

-

Method: Broth microdilution method.

-

Procedure:

-

A standardized inoculum of the test microorganism is prepared.

-

Serial dilutions of GMD are made in a 96-well microtiter plate.

-

Each well is inoculated with the microbial suspension.

-

The plate is incubated under appropriate conditions.

-

The MIC is determined as the lowest concentration of GMD that inhibits visible microbial growth.

-

Gut Microbiota Analysis

-

Sample: Fecal DNA is extracted from collected samples.

-

Sequencing: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR and sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).[1][8][19][20][21]

-

Data Analysis: Sequencing data is processed using a bioinformatics pipeline (e.g., QIIME) to determine the taxonomic composition and relative abundance of different bacterial species.[1][8][19][20][21]

Analysis of NF-κB Activation

-

Method: Western blot for phosphorylated NF-κB p65.

-

Procedure:

-

Immune cells (e.g., macrophages) are treated with GMD and then stimulated with an inflammatory agent (e.g., LPS).

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with antibodies specific for total and phosphorylated NF-κB p65.[22][23][24][25]

-

The levels of phosphorylated p65 are quantified to assess NF-κB activation.

-

Synthesis and Purification

For research purposes, high-purity glycerol 1-monodecanoate is required.

Enzymatic Synthesis

Enzymatic synthesis is a preferred method for producing GMD due to its high selectivity and mild reaction conditions.[6][20][21][23][26][27][28]

-

Enzyme: Immobilized lipase (e.g., from Candida antarctica).

-

Substrates: Glycerol and decanoic acid (or its ester).

-

Conditions: The reaction is typically carried out in a solvent-free system at a controlled temperature (e.g., 60°C).[20]

Purification

-

Method: Column chromatography on silica gel is a common method for purifying monoglycerides from the reaction mixture.[2][29]

-

Elution: A gradient of solvents with increasing polarity is used to separate monoglycerides from unreacted substrates and byproducts (diglycerides and triglycerides).

Conclusion and Future Directions

Glycerol 1-monodecanoate is a promising bioactive lipid with demonstrated anti-inflammatory, antimicrobial, and metabolic-modulating properties. Its ability to favorably modulate the gut microbiota appears to be a key mechanism underlying its beneficial effects. While current research provides a strong foundation, further studies are needed to elucidate the precise molecular mechanisms of action, particularly in relation to specific signaling pathways such as NF-κB and PPARs. The determination of quantitative efficacy data, such as IC50 values for its anti-inflammatory effects, will be crucial for its development as a potential therapeutic agent. The detailed experimental frameworks provided in this guide offer a starting point for researchers to further explore the therapeutic potential of this versatile molecule.

References

- 1. Antimicrobial activity of monocaprin: a monoglyceride with potential use as a denture disinfectant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The formation of glycerol monodecanoate by a dehydration condensation reaction: increasing the chemical complexity of amphiphiles on the early Earth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dietary emulsifier glycerol monodecanoate affects the gut microbiota contributing to regulating lipid metabolism, insulin sensitivity and inflammation - Food & Function (RSC Publishing) [pubs.rsc.org]

- 4. Dietary emulsifier glycerol monodecanoate affects the gut microbiota contributing to regulating lipid metabolism, insulin sensitivity and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ecommons.cornell.edu [ecommons.cornell.edu]

- 6. Glycerol Monolaurate Contributes to the Antimicrobial and Anti-inflammatory Activity of Human Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycerol monolaurate regulates apoptosis and inflammation by suppressing lipopolysaccharide-induced ROS production and NF-κB activation in avian macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. In Vitro Antibacterial Activities and Mechanisms of Action of Fatty Acid Monoglycerides Against Four Foodborne Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. PPARα governs glycerol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The transcriptional coactivator peroxisome proliferator activated receptor (PPAR)gamma coactivator-1 alpha and the nuclear receptor PPAR alpha control the expression of glycerol kinase and metabolism genes independently of PPAR gamma activation in human white adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lysophosphatidic acid activates peroxisome proliferator activated receptor-γ in CHO cells that over-express glycerol 3-phosphate acyltransferase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular docking of Glyceroneogenesis pathway intermediates with Peroxisome Proliferator- Activated Receptor-Alpha (PPAR-α) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Peroxisome Proliferator-Activated Receptor γ-Dependent Regulation of Lipolytic Nodes and Metabolic Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. consensus.app [consensus.app]

- 19. View of Antimicrobial activity of monocaprin: a monoglyceride with potential use as a denture disinfectant [medicaljournalssweden.se]

- 20. Enzymatic synthesis of medium chain monoglycerides in a solvent-free system | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. Hydrogels containing monocaprin have potent microbicidal activities against sexually transmitted viruses and bacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Modulation of the Gut Microbiota during High-Dose Glycerol Monolaurate-Mediated Amelioration of Obesity in Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Modulation of the Gut Microbiota during High-Dose Glycerol Monolaurate-Mediated Amelioration of Obesity in Mice Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Glycerol Monocaprylate Modulates Gut Microbiota and Increases Short-Chain Fatty Acids Production without Adverse Effects on Metabolism and Inflammation [mdpi.com]

Unveiling the Natural Origins of 2,3-Dihydroxypropyl Decanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxypropyl decanoate, also known as 1-monocaprin, is a monoglyceride that has garnered significant interest for its diverse biological activities, particularly its antimicrobial properties. While chemical and enzymatic synthesis methods are well-established, understanding its natural origins is crucial for exploring its physiological roles and potential for bio-based production. This technical guide provides a comprehensive overview of the known natural sources of this compound, details on its isolation, and discusses its biosynthesis.

Natural Occurrence

This compound has been identified as a naturally occurring compound in the plant kingdom. The primary documented source is the root of Angelica dahurica, a plant used in traditional Chinese medicine.[1][2] Its presence is also cataloged in the Universal Natural Products Database (UNPD), indicating its potential occurrence in other natural sources that are yet to be explicitly detailed in readily available literature.

While direct evidence from a wide array of sources is still emerging, the presence of its constituent parts, glycerol and decanoic acid (capric acid), is widespread in nature. Decanoic acid is a common medium-chain fatty acid found in plant oils and animal fats. Glycerol is a fundamental component of lipids. The enzymatic machinery for esterification, which would form this compound, is ubiquitous in living organisms.

Quantitative Data

Biosynthesis

The precise biosynthetic pathway for this compound in plants like Angelica dahurica has not been fully elucidated. However, it is logical to hypothesize that its formation occurs via the esterification of glycerol and decanoic acid, catalyzed by native lipases or other acyltransferases within the plant's cells.

A plausible biosynthetic pathway can be illustrated as follows:

Caption: Hypothetical biosynthetic pathway of this compound.

This proposed pathway is analogous to the well-understood enzymatic synthesis of monoglycerides. Further research involving isotopic labeling and enzymatic assays with extracts from Angelica dahurica would be necessary to confirm the specific enzymes and intermediates involved.

Experimental Protocols

While specific, detailed protocols for the extraction and quantification of this compound from Angelica dahurica are not extensively published, a general workflow can be constructed based on standard phytochemical and lipid analysis techniques.

Extraction and Isolation Workflow

The following diagram outlines a logical experimental workflow for the extraction and isolation of this compound from a plant source like Angelica dahurica.

Caption: General workflow for the extraction and isolation of this compound.

Methodological Details

-

Sample Preparation: The root of Angelica dahurica would be washed, dried, and ground into a fine powder to increase the surface area for extraction.

-

Extraction: A non-polar or semi-polar solvent such as hexane, ethyl acetate, or ethanol would be used for extraction, likely through maceration or Soxhlet extraction, to efficiently extract lipids and other organic compounds.

-

Purification: The crude extract would then be subjected to chromatographic techniques. Column chromatography using silica gel as the stationary phase is a standard method for separating compounds based on polarity. Fractions would be collected and analyzed by Thin Layer Chromatography (TLC). Fractions showing the presence of the target compound (based on comparison with a standard) would be pooled and subjected to further purification, potentially using High-Performance Liquid Chromatography (HPLC) to achieve high purity.

-

Identification and Quantification: The identity of the isolated compound would be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Quantification would be performed using a calibrated HPLC method with a suitable detector (e.g., Evaporative Light Scattering Detector or Mass Spectrometer) and a pure standard of this compound.

Conclusion and Future Directions

The current body of knowledge identifies Angelica dahurica as a key natural source of this compound. However, this is likely just the beginning of our understanding of its distribution in nature. Future research should focus on:

-

Screening of other potential natural sources: A systematic investigation of other plants, marine organisms, and microorganisms could reveal new and potentially richer sources of this valuable compound.

-

Quantitative analysis: Robust analytical methods need to be developed and applied to quantify the concentration of this compound in various natural matrices.

-

Elucidation of biosynthetic pathways: Unraveling the specific enzymes and genetic pathways responsible for its synthesis in organisms will be critical for metabolic engineering and biotechnological production.

By addressing these research gaps, the scientific and industrial communities can better harness the potential of naturally sourced this compound for applications in pharmaceuticals, cosmetics, and as a food preservative.

References

A Comprehensive Technical Guide to the Solubility of 1-Decanoyl-rac-glycerol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-decanoyl-rac-glycerol, a monoacylglycerol of significant interest in pharmaceutical and research applications. This document offers quantitative solubility data, detailed experimental methodologies for solubility determination, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Solubility Data

The solubility of 1-decanoyl-rac-glycerol, also known as monocaprin, has been determined in several common organic solvents. The following table summarizes the available quantitative data, providing a valuable resource for formulation development and experimental design.

| Organic Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility of 1-Decanoyl-rac-glycerol |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 55 mg/mL[1] |

| 49 mg/mL[2] | |||

| Ethanol | C₂H₅OH | 46.07 | 49 mg/mL[2] |

| Methanol | CH₃OH | 32.04 | Soluble[3] |

| Chloroform | CHCl₃ | 119.38 | Soluble |

| Water | H₂O | 18.02 | Insoluble[2] |

Note: Qualitative solubility data indicates that 1-decanoyl-rac-glycerol is also soluble in methanol and chloroform, though specific quantitative values were not available in the reviewed literature. It is practically insoluble in water.

Experimental Protocols for Solubility Determination

The following section outlines a generalized experimental protocol for determining the solubility of 1-decanoyl-rac-glycerol in an organic solvent. This method is based on the widely used shake-flask method, which is a reliable technique for establishing equilibrium solubility.

Objective

To determine the equilibrium solubility of 1-decanoyl-rac-glycerol in a specified organic solvent at a controlled temperature.

Materials

-

1-Decanoyl-rac-glycerol (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaking incubator or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD or UV) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-decanoyl-rac-glycerol to a series of vials. The excess solid should be visually apparent.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The agitation should be vigorous enough to keep the solid suspended.

-

-

Sample Clarification:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To completely remove any undissolved solid, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any remaining microscopic particles.

-

Dilute the filtered sample with a known volume of the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of 1-decanoyl-rac-glycerol of known concentrations.

-

Determine the concentration of 1-decanoyl-rac-glycerol in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of 1-decanoyl-rac-glycerol in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Signaling Pathways and Experimental Visualization

1-Decanoyl-rac-glycerol, as a monoacylglycerol, is structurally related to diacylglycerol (DAG), a critical second messenger in numerous cellular signaling pathways. The following diagrams illustrate a simplified DAG signaling pathway and a typical experimental workflow for solubility determination.

A simplified diagram of the Diacylglycerol (DAG) signaling pathway.

A general experimental workflow for determining solubility.

References

Antimicrobial Spectrum of Monocaprin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monocaprin (1-monoglyceride of capric acid) is a bioactive lipid with a broad spectrum of antimicrobial activity. This technical guide provides an in-depth overview of the antimicrobial properties of monocaprin against a range of microorganisms, including bacteria, fungi, and enveloped viruses. The document summarizes quantitative antimicrobial data, details key experimental protocols for assessing its efficacy, and visualizes its mechanism of action. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development.

Introduction

Monocaprin is a monoglyceride ester of the medium-chain fatty acid, capric acid. It is naturally present in some food sources, such as milk, and is generally recognized as safe (GRAS) for use in food products.[1] Beyond its application as an emulsifier, monocaprin has garnered significant scientific interest due to its potent microbicidal properties. It has been shown to be effective against a variety of pathogens, making it a promising candidate for development as a therapeutic agent, disinfectant, and preservative.[2][3] This guide consolidates the current scientific knowledge on the antimicrobial spectrum of monocaprin.

Antimicrobial Spectrum: Quantitative Data

The antimicrobial efficacy of monocaprin is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). For viruses, the activity is often expressed as the 50% inhibitory concentration (IC50) or the fold-reduction in viral titer. The following tables summarize the available quantitative data for monocaprin against various microorganisms.

Table 1: Antibacterial Activity of Monocaprin

| Microorganism | Gram Stain | MIC (mg/mL) | MBC (mM) | Reference(s) |

| Staphylococcus aureus | Gram-positive | 0.32 | [4] | |

| Bacillus subtilis | Gram-positive | 0.32 | [4] | |

| Streptococcus mutans | Gram-positive | Appreciable Sensitivity | [2] | |

| Escherichia coli | Gram-negative | 2.5 | 1.25 | [1][4] |

| Pseudomonas aeruginosa | Gram-negative | 2.5 | [4] | |

| Shigella dysenteriae | Gram-negative | 0.625 | [1] | |

| Vibrio parahaemolyticus | Gram-negative | 0.625 | [1] | |

| Neisseria gonorrhoeae | Gram-negative | >100,000-fold inactivation in 1 min (20 mM gel) | [5] | |

| Chlamydia trachomatis | N/A | >100,000-fold inactivation in 5 min (20 mM gel) | [5] |

Table 2: Antifungal Activity of Monocaprin

| Microorganism | Type | MIC (mg/mL) | MFC (mg/mL) | Reference(s) |

| Candida albicans | Yeast | Highly Sensitive | [2] | |

| Saccharomyces cerevisiae | Yeast | 0.31 | 1.25 | [6] |

| Aspergillus niger | Mold | 0.63 | 2.50 | [6] |

| Penicillium citrinum | Mold | 0.63 | 2.50 | [6] |

Table 3: Antiviral Activity of Monocaprin

| Virus | Family | Type | Activity | Reference(s) |

| Herpes Simplex Virus 2 (HSV-2) | Herpesviridae | Enveloped | >100,000-fold inactivation in 1 min (20 mM gel) | [5][7] |

| Human Immunodeficiency Virus 1 (HIV-1) | Retroviridae | Enveloped | >10,000-fold inactivation in 1 min (20 mM gel) | [5] |

| Bacteriophage Phi6 (SARS-CoV-2 surrogate) | Cystoviridae | Enveloped | 50% higher activity than molecular monocaprin | [8][9] |

| HeLa Cells (Cytotoxicity) | N/A | N/A | IC50: ~221 µM | [8][9] |

| HPDE Cells (Cytotoxicity) | N/A | N/A | IC50: ~203 µM | [8][9] |

Mechanism of Action

The primary antimicrobial mechanism of monocaprin is the disruption of the microbial cell membrane or viral envelope. As an amphipathic molecule, monocaprin inserts itself into the lipid bilayer, leading to increased membrane fluidity and the formation of pores or defects. This compromises the integrity of the membrane, causing the leakage of essential intracellular components and ultimately leading to cell death or viral inactivation.[1] This direct physical mechanism of action is advantageous as it is less likely to induce microbial resistance compared to antimicrobial agents that target specific metabolic pathways. Monocaprin's activity is specific to enveloped viruses as it targets the lipid envelope, rendering it ineffective against non-enveloped viruses.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of monocaprin's antimicrobial activity.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

-

Monocaprin stock solution

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

96-well microtiter plates

-

Standardized microbial inoculum (0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL)

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Dilutions: Aseptically prepare serial twofold dilutions of the monocaprin stock solution in the 96-well plate using MHB. The final volume in each well should be 100 µL.

-

Inoculation: Inoculate each well (except for the negative control) with 100 µL of the standardized microbial suspension.

-

Controls: Include a positive control (broth and inoculum without monocaprin) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Interpretation: The MIC is the lowest concentration of monocaprin at which there is no visible growth (turbidity) of the microorganism.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following an MIC test to ascertain the concentration of an antimicrobial agent that results in microbial death.

Materials:

-

Results from a completed broth microdilution MIC test

-

Sterile agar plates (e.g., Tryptic Soy Agar)

-

Sterile micropipettes and tips

Procedure:

-

Subculturing: From the wells of the MIC plate that show no visible growth, and from the positive control well, take a small aliquot (e.g., 10 µL) and streak it onto a fresh agar plate.

-

Incubation: Incubate the agar plates under the same conditions as the initial MIC test.

-

Interpretation: The MBC is the lowest concentration of monocaprin that results in a ≥99.9% reduction in the initial inoculum, which is typically observed as no colony growth on the agar plate.

Viral Plaque Assay for Antiviral Activity

The plaque assay is a standard method for quantifying infectious virus particles.

Materials:

-

Monolayer of susceptible host cells in a multi-well plate

-

Viral stock of known or unknown titer

-

Monocaprin solution at various concentrations

-

Culture medium

-

Agarose or other gelling agent for overlay

-

Neutral red or crystal violet stain

Procedure:

-

Virus Treatment: Mix the viral stock with different concentrations of monocaprin and incubate for a defined period (e.g., 1-5 minutes).

-

Infection: Infect the host cell monolayers with the treated virus dilutions.

-

Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Staining and Counting: Stain the cells with a vital stain (e.g., neutral red) and count the number of plaques (zones of cell death).

-

Calculation: The reduction in the number of plaque-forming units (PFU) in the treated samples compared to the untreated control indicates the antiviral activity of monocaprin.

Conclusion

Monocaprin exhibits a broad and potent antimicrobial spectrum, with demonstrated activity against Gram-positive and Gram-negative bacteria, various fungi, and a range of enveloped viruses. Its primary mechanism of action, the disruption of microbial membranes, makes it a compelling candidate for further investigation and development in diverse applications, from pharmaceuticals to food preservation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this versatile antimicrobial compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial activity of monocaprin: a monoglyceride with potential use as a denture disinfectant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Antibacterial Activities and Mechanisms of Action of Fatty Acid Monoglycerides Against Four Foodborne Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrogels containing monocaprin have potent microbicidal activities against sexually transmitted viruses and bacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hydrogels containing monocaprin prevent intravaginal and intracutaneous infections with HSV-2 in mice: impact on the search for vaginal microbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiviral activity of nano-monocaprin against Phi6 as a surrogate for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiviral activity of nano-monocaprin against Phi6 as a surrogate for SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of 2,3-Dihydroxypropyl Decanoate in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxypropyl decanoate, also known as monocaprin, is a monoglyceride ester of capric acid. While extensively studied for its antimicrobial and antiviral properties, emerging evidence suggests a significant role for this compound in the intricate regulation of lipid metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound's influence on lipid homeostasis, drawing primarily from in vivo studies in poultry, which offer the most detailed insights to date. The document summarizes key quantitative data on its effects on serum lipid profiles and the activity of pivotal metabolic enzymes. Detailed experimental protocols for relevant assays are provided to facilitate further research in this promising area. Furthermore, putative signaling pathways and molecular mechanisms are illustrated to guide future investigations into its therapeutic potential for metabolic disorders.

Introduction

Lipid metabolism encompasses a complex network of biochemical processes involving the synthesis, storage, and degradation of fats. Dysregulation of these pathways is a hallmark of prevalent metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disease. Consequently, there is a pressing need for novel therapeutic agents that can modulate lipid metabolism. This compound (monocaprin) has recently garnered attention for its potential metabolic regulatory effects, in addition to its well-documented antimicrobial activities. This guide synthesizes the existing scientific literature to provide an in-depth technical overview of its role in lipid metabolism, aimed at researchers and professionals in the field of drug development.

Effects on Lipid Profile and Key Metabolic Enzymes

In vivo studies, predominantly in poultry models, have demonstrated the potential of dietary glycerides, including monocaprin, to modulate lipid metabolism. These studies indicate a favorable impact on systemic lipid profiles and the activity of enzymes central to lipid synthesis and transport.

Quantitative Data Summary

The following table summarizes the observed effects of dietary glyceride supplementation, which includes monocaprin, on key metabolic parameters in poultry. These findings suggest a concerted downregulation of lipid synthesis and storage.

| Parameter | Tissue/Fluid | Observed Effect | Reference |

| Total Cholesterol | Serum | Reduced | [1][2] |

| Triglycerides | Serum | Reduced | [1][2] |

| High-Density Lipoprotein (HDL) Cholesterol | Serum | Reduced | [1][2] |

| Fatty Acid Synthase (FAS) | Serum, Liver, Adipose Tissue | Reduced activity/expression | [1][2] |

| Acetyl-CoA Carboxylase-β (ACCβ) | Serum | Reduced | [1][2] |

| Lipoprotein Lipase (LPL) | Jejunum, Liver, Adipose Tissue | Decreased activity | [1][2] |

| Abdominal Fat Weight | - | Reduced | [1] |

Note: The studies referenced utilized a mixture of mono- and diglycerides, where monocaprin is a key component. The data is derived from poultry models and may not be directly extrapolated to mammals.

Molecular Mechanisms and Signaling Pathways

The precise molecular mechanisms by which this compound exerts its effects on lipid metabolism are not yet fully elucidated, particularly in mammals. However, based on the observed enzymatic changes, several putative pathways can be proposed.

Inhibition of Lipogenesis

The concurrent reduction in the activity of Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC) strongly suggests an inhibitory effect on de novo lipogenesis. ACC catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis, while FAS is a multi-enzyme protein that carries out the subsequent steps. By downregulating these enzymes, monocaprin may reduce the synthesis of fatty acids, thereby lowering triglyceride and cholesterol levels.

Modulation of Lipid Transport and Uptake

The observed decrease in lipoprotein lipase (LPL) activity in peripheral tissues such as the jejunum, liver, and adipose tissue suggests that monocaprin may influence the uptake of lipids from circulating lipoproteins. LPL is responsible for hydrolyzing triglycerides in lipoproteins, releasing fatty acids for cellular uptake. A reduction in LPL activity could lead to decreased lipid accumulation in these tissues.

Experimental Protocols

To facilitate further investigation into the role of this compound in lipid metabolism, this section provides detailed methodologies for key in vitro experiments.

Caco-2 Cell Lipid Uptake Assay

The Caco-2 cell line is a well-established in vitro model for the intestinal barrier and is widely used to study the absorption of nutrients, including lipids.

Objective: To determine the effect of this compound on the uptake of lipids by intestinal cells.

Materials:

-

Caco-2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

-

Transwell permeable supports (0.4 µm pore size)

-

Lipid mixture (e.g., oleic acid, monoolein, and a fluorescently labeled fatty acid or cholesterol)

-

This compound (monocaprin)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Fluorescence plate reader or liquid scintillation counter

Procedure:

-

Cell Culture: Culture Caco-2 cells in DMEM on Transwell inserts for 21 days to allow for differentiation into a polarized monolayer.

-

Preparation of Lipid Micelles: Prepare a micellar solution containing the lipid mixture and the fluorescently labeled lipid. This compound can be incorporated into these micelles at various concentrations.

-

Treatment: Apically apply the lipid micelle solution with or without this compound to the differentiated Caco-2 cell monolayers.

-

Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C.

-

Washing: Remove the treatment solution and wash the cell monolayers multiple times with cold PBS to remove any unbound lipids.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Quantification: Measure the fluorescence or radioactivity of the cell lysate to quantify the amount of lipid taken up by the cells.

Future Directions and Conclusion

The current body of evidence, primarily from avian models, strongly suggests that this compound has the potential to be a significant modulator of lipid metabolism. Its apparent ability to downregulate key lipogenic enzymes and influence lipid transport warrants further investigation in mammalian systems. Future research should focus on:

-

Mammalian In Vivo Studies: To confirm the effects observed in poultry and to establish dose-response relationships for changes in lipid profiles and enzyme activities.

-

Mechanism of Action: Elucidating the direct molecular targets of this compound and the signaling pathways it modulates in hepatocytes and adipocytes.

-

Preclinical and Clinical Relevance: Evaluating its therapeutic potential for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and hyperlipidemia.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Applications of 2,3-Dihydroxypropyl decanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis, purification, and potential applications of 2,3-Dihydroxypropyl decanoate, also known as monocaprin. This monoglyceride is gaining significant interest in the pharmaceutical and drug development fields due to its properties as an emulsifier, solubilizer, and its inherent antimicrobial and antiviral activities. Detailed protocols for the enzymatic synthesis of this compound from glycerol and decanoic acid are presented, offering a greener and more selective alternative to traditional chemical methods. Furthermore, this document outlines its applications in drug delivery systems and elucidates its mechanism of antimicrobial action.

Introduction

This compound (CAS No. 2277-23-8) is a monoester formed from the esterification of glycerol and decanoic acid. It belongs to the class of monoglycerides, which are widely used as emulsifiers in the food, cosmetic, and pharmaceutical industries. Its amphiphilic nature, possessing both a hydrophilic glycerol head and a hydrophobic decanoyl tail, allows it to stabilize oil-in-water emulsions and enhance the solubility of poorly water-soluble drugs.

Beyond its formulation benefits, this compound exhibits significant biological activity, including antimicrobial and antiviral properties against a broad spectrum of pathogens. This intrinsic activity, coupled with its "Generally Recognized as Safe" (GRAS) status, makes it a highly attractive excipient and a potential active pharmaceutical ingredient (API) in its own right.

This document details the enzymatic synthesis of this compound, a method favored for its mild reaction conditions and high selectivity, minimizing the formation of di- and tri-glyceride byproducts. Protocols for purification and characterization are also provided, alongside a discussion of its applications in drug delivery and its antimicrobial mechanism of action.

Synthesis of this compound

The synthesis of this compound can be achieved through direct esterification of glycerol and decanoic acid. While chemical catalysis is possible, enzymatic synthesis using lipases offers superior selectivity for the desired monoglyceride.

Chemical Reaction

Caption: Enzymatic esterification of glycerol and decanoic acid.

Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol describes a solvent-free enzymatic synthesis of this compound.

Materials:

-

Glycerol (≥99.5%)

-

Decanoic acid (≥98%)

-

Immobilized lipase (e.g., Novozym 435, Lipozyme RM IM)

-

Molecular sieves (3Å), activated

-

Hexane (for analysis)

-

Ethanol (for analysis)

Equipment:

-

Jacketed glass reactor with overhead stirrer and temperature control

-

Vacuum pump

-

Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

-

Reactant Preparation: Add equimolar amounts of glycerol and decanoic acid to the jacketed glass reactor. For example, for a 1:1 molar ratio, use 92.09 g of glycerol and 172.26 g of decanoic acid.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading can be varied, but a typical starting point is 5-10% (w/w) based on the total weight of the reactants.

-

Water Removal: To shift the equilibrium towards ester formation, add activated molecular sieves (approximately 10% w/w of reactants) to the mixture to adsorb the water produced during the reaction. Alternatively, a vacuum can be applied to remove water.

-

Reaction Conditions: Heat the mixture to the desired temperature (typically 50-70°C) with constant stirring (e.g., 300 rpm).

-

Monitoring the Reaction: Periodically take small aliquots of the reaction mixture. Dissolve the aliquot in a hexane/ethanol mixture and analyze by GC-FID to determine the conversion of decanoic acid and the relative amounts of mono-, di-, and triglycerides.

-

Reaction Termination: Once the desired conversion is reached (typically after 3-24 hours), stop the reaction by cooling the mixture and filtering to remove the immobilized lipase. The lipase can often be washed and reused.

Data Presentation: Synthesis Parameters and Yields

The following table summarizes typical reaction conditions and outcomes for the enzymatic synthesis of this compound from various studies.

| Lipase Source | Molar Ratio (Glycerol:Acid) | Temperature (°C) | Enzyme Conc. (% w/w) | Reaction Time (h) | Conversion (%) | Monoglyceride Yield (%) | Diglyceride Yield (%) | Triglyceride Yield (%) | Reference |

| Novozym 435 | 5.7:1 | 65.2 | 12.7 | 12 | - | 28.93 | - | - | |

| Lipozyme RM IM | 1:1 | 50 | 5 | 3 | 95.3 | 80.3 | - | - | |

| Commercial Immobilized | 1:1 | 60 | 9 | 5 | ~80 | ~53 | ~27 | Traces | |

| Candida antarctica Lipase B | 1:1 | 50 | 0.75 | 24 | 90 | 35-50 | 30-35 | 1-10 |

Application Notes and Protocols for Lipase-Catalyzed Monocaprin Production

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of monocaprin through lipase-catalyzed esterification. Monocaprin, a monoglyceride of capric acid, is a compound of significant interest in the pharmaceutical and food industries due to its antimicrobial and antiviral properties.[1][2] Enzymatic synthesis offers a green and selective alternative to traditional chemical methods.[3][4]

Introduction

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze both the hydrolysis and synthesis of esters.[4] In a low-water environment, the equilibrium of the reaction shifts towards esterification, allowing for the synthesis of monoglycerides like monocaprin from glycerol and a fatty acid (capric acid).[4] This biocatalytic approach is highly specific, often requiring milder reaction conditions and resulting in fewer byproducts compared to chemical synthesis.[5]

Monocaprin has demonstrated broad-spectrum antimicrobial activity against various bacteria, including Staphylococcus aureus, Bacillus cereus, Salmonella typhimurium, and Escherichia coli.[1][6] It has also been investigated for its antiviral properties, particularly against enveloped viruses like herpes simplex virus (HSV) and human immunodeficiency virus (HIV).[7][8] These properties make it a valuable compound for drug development, food preservation, and as an active ingredient in personal care products.[1][9]

Optimization of Reaction Conditions

The efficiency of lipase-catalyzed monocaprin production is influenced by several key parameters, including temperature, enzyme concentration, and the molar ratio of substrates. The selection of the lipase is also critical, with immobilized enzymes being a popular choice due to their stability and reusability.[9][10]

Data Presentation: Optimal Reaction Conditions for Monocaprin Synthesis

| Parameter | Optimal Value | Source | Enzyme Used | Final Monocaprin Yield |

| Temperature | 55°C | [3][9] | Lipozyme IM 20 | 61.3% |

| Enzyme Concentration | 3% (w/w) | [3][9] | Lipozyme IM 20 | 61.3% |

| Capric Acid:Glycerol Molar Ratio | 1:1 | [3][9] | Lipozyme IM 20 | 61.3% |

| Temperature | 60°C | [11] | Commercial Immobilized Lipase | ~53% (calculated from 80% conversion with monoglyceride as major product) |

| Enzyme Concentration | 9% (w/w) | [11] | Commercial Immobilized Lipase | ~53% (calculated from 80% conversion with monoglyceride as major product) |

| Capric Acid:Glycerol Molar Ratio | 1:1 | [11] | Commercial Immobilized Lipase | ~53% (calculated from 80% conversion with monoglyceride as major product) |

Note: The yield in the second study was reported as 80% conversion of the fatty acid with monoglycerides being the major product, approximately twice the concentration of diglycerides.

Product Composition from Optimized Reaction

| Component | Percentage |

| Monocaprin | 61.3% |

| Dicaprin | 19.9% |

| Unreacted Capric Acid | 18.8% |

| Data from a 6-hour reaction at 55°C, with 3% (w/w) Lipozyme IM 20 and a 1:1 molar ratio of capric acid to glycerol.[3][9] |

Experimental Workflow and Protocols

The following sections provide a detailed experimental workflow and protocols for the lipase-catalyzed synthesis of monocaprin.

Experimental Workflow Diagram

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Antimicrobial activity of monocaprin: a monoglyceride with potential use as a denture disinfectant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Hydrogels containing monocaprin have potent microbicidal activities against sexually transmitted viruses and bacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of monocaprin catalyzed by lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Process development for production of medium chain triglycerides using immobilized lipase in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzymatic synthesis of medium chain monoglycerides in a solvent-free system | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols: 1-Monocaprin as an Emulsifier in Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Monocaprin, the 1-monoglyceride of capric acid, is a versatile non-ionic surfactant increasingly utilized in pharmaceutical formulations. Recognized for its emulsifying, stabilizing, and antimicrobial properties, it is listed as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration.[1] These attributes make it a compelling excipient for a variety of dosage forms, including oral, topical, and parenteral systems.

This document provides detailed application notes and protocols for the effective use of 1-Monocaprin as an emulsifier. It covers formulation development, characterization, and stability testing, with a focus on its application in creating stable oil-in-water (o/w) emulsions and its role in advanced drug delivery systems.

Key Applications of 1-Monocaprin in Pharmaceutical Formulations

-

Primary Emulsifier: 1-Monocaprin is effective in forming and stabilizing o/w emulsions. Its amphipathic nature allows it to reduce the interfacial tension between oil and water phases, leading to the formation of fine and stable droplets.

-

Antimicrobial Agent: It exhibits broad-spectrum antimicrobial activity against enveloped viruses and various bacteria.[2][3] This intrinsic property can contribute to the preservation of the formulation.

-

Solubilizer for Poorly Soluble Drugs: As a component of self-emulsifying drug delivery systems (SEDDS), 1-Monocaprin can enhance the solubility and bioavailability of hydrophobic active pharmaceutical ingredients (APIs).[4][5][6]

-

Penetration Enhancer: In topical and transdermal formulations, 1-Monocaprin has been investigated for its potential to enhance the permeation of drugs through the stratum corneum.[7][8][9][10]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of 1-Monocaprin in pharmaceutical emulsions.

Table 1: Formulation Parameters for 1-Monocaprin Emulsions

| Parameter | Value/Range | Application Context | Source(s) |

| Concentration of 1-Monocaprin | 20 mM - 200 mM | Antimicrobial Emulsions | - |

| Co-emulsifier (e.g., Tween 40) | 0.1% - 0.8% (v/v) | Stable Concentrated Emulsions | - |

| pH Range for Antimicrobial Activity | 7.0 - 9.0 | Antibacterial Formulations | [2] |

| Optimal Concentration for Mayonnaise Emulsion Stability | 60 ppm | Food-based Emulsion Model | - |

Table 2: Antimicrobial Efficacy of 1-Monocaprin

| Microorganism | Minimum Inhibitory Concentration (MIC) | Efficacy | Source(s) |

| Staphylococcus aureus | 0.32 mg/mL | High | [2] |

| Bacillus subtilis | 0.32 mg/mL | High | [2] |

| Pseudomonas aeruginosa | 2.5 mg/mL | Moderate | [2] |

| Escherichia coli | 2.5 mg/mL | Moderate | [2] |

Experimental Protocols

Preparation of a Stable 1-Monocaprin Oil-in-Water (o/w) Emulsion

This protocol describes the preparation of a stable, concentrated o/w emulsion using 1-Monocaprin.

Materials:

-

1-Monocaprin

-

Ethanol (pharmaceutical grade)

-

Purified water

-

Co-emulsifier (e.g., Tween 40, optional)

-

Magnetic stirrer with heating plate

-

Sterile glassware

Procedure:

-

Heat the purified water to 60-70°C in a sterile beaker on a heating plate with constant, forceful stirring.

-

Prepare a 1 M stock solution of 1-Monocaprin in ethanol.

-

Slowly add the 1-Monocaprin stock solution to the heated water while maintaining vigorous stirring. Continue stirring for at least 1 minute to ensure complete dispersion and the formation of a clear or bluish-white emulsion.

-

If a co-emulsifier is required, it can be added to the formulation and stirred briefly to incorporate.

-

Allow the emulsion to cool to room temperature. The final emulsion should be stable for several months when stored at room temperature.

Characterization of 1-Monocaprin Emulsions

Objective: To determine the mean droplet size, polydispersity index (PDI), and zeta potential of the emulsion, which are critical indicators of its physical stability.

Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Procedure:

-

Dilute the emulsion with purified water to an appropriate concentration for DLS analysis to avoid multiple scattering effects.

-

Equilibrate the sample to the desired temperature (typically 25°C).

-

Measure the droplet size and PDI. A smaller droplet size and a lower PDI generally indicate better stability.

-

For zeta potential measurement, use an appropriate folded capillary cell. The zeta potential provides an indication of the electrostatic repulsion between droplets, with higher absolute values suggesting greater stability.[11][12]

Objective: To determine the rheological properties of the emulsion.

Instrumentation: Viscometer or rheometer.

Procedure:

-

Equilibrate the emulsion to the desired temperature.

-

Measure the viscosity at various shear rates to understand the flow behavior of the emulsion.

Stability Testing of 1-Monocaprin Emulsions

Objective: To assess the emulsion's stability against extreme temperature fluctuations that may occur during transport and storage.[13][14][15][16][17]

Procedure:

-

Place a sample of the emulsion in a suitable container.

-

Freeze the sample at -10°C to -20°C for 24 hours.[14]

-

Thaw the sample at room temperature (20-25°C) for 24 hours.[14]

-

This constitutes one freeze-thaw cycle. It is recommended to perform a minimum of three cycles.[14]

-

After each cycle, visually inspect the sample for any signs of instability, such as phase separation, creaming, or crystallization.

-

Characterize the emulsion after the final cycle by measuring droplet size, zeta potential, and viscosity, and compare the results with the initial measurements.

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of 1-Monocaprin involves the disruption of the microbial cell membrane.[18] Its amphipathic nature allows it to insert into the lipid bilayer, leading to increased membrane fluidity, pore formation, and subsequent leakage of cellular contents, ultimately causing cell death.[18]

Caption: Antimicrobial mechanism of 1-Monocaprin.

Experimental and Logical Workflows

Workflow for Emulsion Formulation and Characterization

The following diagram illustrates the logical workflow for developing and characterizing a pharmaceutical emulsion using 1-Monocaprin.

Caption: Emulsion formulation and characterization workflow.

Conclusion

1-Monocaprin is a highly functional pharmaceutical excipient with excellent emulsifying and antimicrobial properties. Its safety profile and versatility make it a suitable candidate for a wide range of pharmaceutical formulations. The protocols and data presented in these application notes provide a comprehensive guide for researchers and formulation scientists to effectively utilize 1-Monocaprin in the development of stable and efficacious drug products. Further formulation-specific optimization and regulatory considerations are necessary for clinical and commercial applications.

References

- 1. Antimicrobial Mechanism of Monocaprylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Antibacterial Activities and Mechanisms of Action of Fatty Acid Monoglycerides Against Four Foodborne Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 7. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. Penetration Enhancement of Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Zeta Potential Characterization of Concentrated Lipid Emulsions | Malvern Panalytical [malvernpanalytical.com]

- 12. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 13. Freeze-Thaw Stability Testing: A Complete Step-by-Step Guide for Pharmaceutical Products – StabilityStudies.in [stabilitystudies.in]

- 14. microchemlab.com [microchemlab.com]

- 15. creative-biolabs.com [creative-biolabs.com]

- 16. pharmajia.com [pharmajia.com]

- 17. What is Freeze thaw (Thermal cycling) study? - Vici Health Sciences [vicihealthsciences.com]

- 18. benchchem.com [benchchem.com]

Application Notes and Protocols for 2,3-Dihydroxypropyl Decanoate in Cosmetic Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxypropyl decanoate, also known as glyceryl caprate or monocaprin, is a versatile monoester of glycerin and decanoic acid.[1] It is a multifunctional ingredient in the cosmetic industry, valued for its emulsifying, emollient, moisturizing, and antimicrobial properties.[2][3][4] Its biocompatibility and derivation from natural sources make it a favorable component in a wide array of skincare and personal care products, including creams, lotions, and cleansers.[2][4] This document provides detailed application notes and experimental protocols for researchers and formulators interested in utilizing this compound in cosmetic formulations.

Physicochemical Properties and Functions

This compound is a white, stable powder.[1] Its primary functions in cosmetic formulations are summarized below.

Table 1: Functions and Recommended Concentration Ranges of this compound and Related Glyceryl Esters

| Function | Recommended Concentration Range (%) | References |

| Emollient & Skin Conditioner | 0.5 - 5.0 | [5] |

| Co-emulsifier | 0.5 - 5.0 | [5] |

| Antimicrobial & Preservative Booster | 0.3 - 1.0 | [4][6] |

| Moisturizer | 0.5 - 5.0 | [5] |

Note: Concentration ranges are often cited for "Glyceryl Caprylate/Caprate," a mixture containing glyceryl caprate. The optimal concentration for this compound may vary depending on the specific formulation.